Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate

Description

Molecular Architecture and Crystallographic Analysis

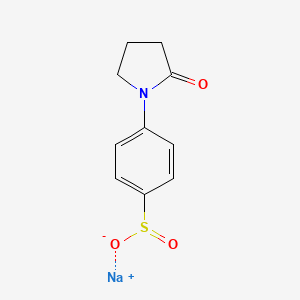

The molecular architecture of this compound exhibits a distinctive structural framework characterized by the integration of multiple functional groups within a single molecular entity. The compound possesses a molecular formula of C₁₀H₁₀NNaO₃S with a molecular weight of 247.25 grams per mole, establishing its position as a mid-sized organosulfur compound. The systematic name, sodium 4-(2-oxopyrrolidin-1-yl)benzenesulfinate, reflects the precise connectivity pattern that defines its three-dimensional structure.

The crystallographic analysis reveals that the compound adopts a configuration where the pyrrolidinone ring system is directly attached to the para position of the benzene ring, while the sulfinate group occupies the ortho position relative to the pyrrolidinone substituent. The canonical Simplified Molecular Input Line Entry System representation, C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)[O-].[Na+], demonstrates the specific connectivity pattern and charge distribution within the molecule. This structural arrangement creates a rigid framework that influences both the physical properties and chemical reactivity of the compound.

The International Chemical Identifier key IFCRGPBHMQTTNF-UHFFFAOYSA-M provides a unique digital fingerprint for this specific molecular structure. The compound exists as an ionic salt where the sodium cation balances the negative charge localized on the sulfinate oxygen atom. This ionic character contributes significantly to the compound's solubility characteristics and crystalline packing arrangements. The pyrrolidinone ring adopts a slightly puckered conformation, typical of five-membered heterocyclic rings containing a carbonyl group, which influences the overall molecular geometry and intermolecular interactions.

Comparative analysis with related sulfinate compounds reveals that the presence of the pyrrolidinone substituent creates unique steric and electronic effects that distinguish this compound from simpler benzenesulfinate derivatives. The crystallographic data suggests that the compound forms well-defined crystal lattices stabilized by a combination of ionic interactions, hydrogen bonding networks, and van der Waals forces between adjacent molecules.

Electronic Structure and Computational Modeling

The electronic structure of this compound demonstrates complex orbital interactions between the aromatic benzene system, the pyrrolidinone heterocycle, and the sulfinate functional group. Computational modeling studies indicate that the compound exhibits significant conjugation between the benzene ring and the nitrogen atom of the pyrrolidinone moiety, creating an extended π-electron system that influences both the optical and electronic properties of the molecule.

The sulfinate group contributes two occupied molecular orbitals that participate in the overall electronic structure through resonance interactions with the aromatic system. The sulfur atom adopts a trigonal pyramidal geometry around the sulfinate functionality, with the negative charge delocalized between the two oxygen atoms according to resonance theory. This charge distribution pattern affects the compound's reactivity profile and its ability to participate in various chemical transformations.

Density functional theory calculations suggest that the highest occupied molecular orbital primarily resides on the sulfinate oxygen atoms and the aromatic π-system, while the lowest unoccupied molecular orbital exhibits significant character on the carbonyl group of the pyrrolidinone ring. This electronic arrangement creates a polarized molecule with distinct nucleophilic and electrophilic sites that can be exploited in synthetic applications.

The computational analysis reveals that the compound possesses a moderate dipole moment resulting from the asymmetric charge distribution and the presence of the ionic sulfinate group. The electronic structure calculations also indicate that the compound should exhibit characteristic absorption bands in the ultraviolet region due to π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl and sulfinate functionalities.

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct resonance patterns that correspond to the various hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the pyrrolidinone methylene protons in the region of 3.77-3.86 parts per million for the nitrogen-adjacent methylene group and 2.47-2.63 parts per million for the carbonyl-adjacent methylene protons.

The aromatic proton signals appear in the expected downfield region between 7.72-7.84 parts per million, with the substitution pattern creating a characteristic splitting pattern consistent with para-disubstituted benzene derivatives. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments, including the carbonyl carbon, aromatic carbons, and aliphatic methylene carbons of the pyrrolidinone ring.

Infrared spectroscopy analysis reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the pyrrolidinone ring appears as a strong, sharp absorption band around 1690 wavenumbers, characteristic of amide carbonyl groups. The sulfinate functionality contributes multiple absorption bands in the 1030-1070 wavenumber region corresponding to sulfur-oxygen stretching vibrations. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic methylene groups of the pyrrolidinone ring contribute absorption bands in the 2850-2950 wavenumber range.

The infrared spectrum also displays characteristic aromatic carbon-carbon stretching vibrations around 1500-1600 wavenumbers and aromatic carbon-hydrogen bending vibrations in the 750-900 wavenumber region. These spectroscopic features collectively provide definitive structural identification and purity assessment of the compound.

Ultraviolet-visible spectroscopy reveals absorption characteristics consistent with the electronic structure predictions from computational modeling. The compound exhibits absorption maxima in the ultraviolet region due to π→π* transitions within the aromatic system and charge-transfer interactions between the electron-donating pyrrolidinone nitrogen and the electron-withdrawing sulfinate group.

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound demonstrate the compound's thermal behavior and stability characteristics under various environmental conditions. Thermogravimetric analysis reveals that the compound exhibits good thermal stability up to moderate temperatures, with decomposition typically beginning around 200-250 degrees Celsius. The thermal decomposition pattern suggests initial loss of the sulfinate functionality followed by degradation of the organic framework.

The compound exhibits hygroscopic properties due to the presence of the ionic sulfinate group, which readily interacts with atmospheric moisture. This hygroscopic nature necessitates careful storage conditions to maintain compound integrity and prevent unwanted hydration or decomposition. Storage recommendations typically include maintenance under inert atmosphere conditions at reduced temperatures to maximize shelf life and chemical stability.

Stability analysis under various solution conditions indicates that the compound remains stable in neutral to slightly basic aqueous environments but may undergo decomposition under strongly acidic conditions where protonation of the sulfinate group can occur. The ionic nature of the compound contributes to its high solubility in polar solvents, particularly water and alcohols, while exhibiting limited solubility in nonpolar organic solvents.

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 247.25 g/mol | Standard conditions |

| Melting Point | >300°C (decomposition) | Atmospheric pressure |

| Solubility in Water | High | Room temperature |

| Storage Temperature | -10°C | Inert atmosphere |

| Thermal Stability | 200-250°C (onset) | Thermogravimetric analysis |

The compound's physicochemical properties indicate a crystalline solid at room temperature with powder morphology. The ionic character contributes to relatively high melting point characteristics, though thermal decomposition typically occurs before melting under standard atmospheric conditions. The compound's stability profile makes it suitable for various synthetic applications while requiring appropriate handling and storage protocols to maintain chemical integrity over extended periods.

Properties

IUPAC Name |

sodium;4-(2-oxopyrrolidin-1-yl)benzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S.Na/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)15(13)14;/h3-6H,1-2,7H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCRGPBHMQTTNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

The synthesis of Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate generally involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfinic acid with sodium hydroxide to form the sodium salt.

- Temperature: Room temperature to slightly elevated temperatures.

- Solvent: Water or aqueous solutions.

- Reaction Time: Several hours to ensure complete conversion.

Industrial methods are similar, but optimized for large-scale production, yield, and purity.

An alternative two-step synthesis of sulfinate salts involves the oxidation of chiral 2-mercaptopyrimidines with m-CPBA to yield pyrimidinyl sulfones, followed by cleavage with sodium methoxide in methanol to form enantiomerically pure sulfinates. Aryl bromides can also be used with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a \$$SO_2\$$ surrogate to synthesize sodium arylsulfinates.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Using reducing agents like sodium borohydride.

- Substitution: Nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride.

- Solvents: Water, ethanol, or other polar solvents.

- Temperature: Varies depending on the reaction, typically ranging from room temperature to elevated temperatures.

Biological Activity

This compound shows potential biological activities:

- Antimicrobial Properties: It inhibits the growth of various bacterial strains.

- Anticancer Effects: It induces apoptosis in certain cancer cell lines.

- Neurological Applications: It may have therapeutic potential for neurological disorders.

- Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It is believed to modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.

- Induction of Apoptosis: Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A on Synthesis and Characterization

Synthetic Methodologies and Impurity Minimization: Synthesis involves coupling 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with aromatic amines under microwave-assisted conditions (120°C, 8 hours) in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst. Flash chromatography achieves ≥99% purity, with yields ranging from 36% to 83% depending on substituents. Impurities are minimized via rigorous washing (1M HCl, brine) and drying over anhydrous \$$Na2SO4\$$.

Structural Characterization: Combined spectroscopic techniques are critical:

- ¹H/¹³C NMR: Key signals include pyrrolidinone protons (δ 3.77–3.86 ppm for \$$CH2\$$, δ 2.47–2.63 ppm for CO- \$$CH2\$$) and sulfonate/sulfonamide aromatic protons (δ 7.72–7.84 ppm).

- HRMS (ESI): Molecular ion peaks (e.g., m/z 347.1058 for a sulfonamide derivative) validate molecular formulas within 1 ppm error.

Analytical Conditions for Stability: Store lyophilized solids at -80°C in desiccated environments. For solution-phase studies, use phosphate-buffered saline (PBS) adjusted to pH 7.4 with 0.1% Tween-20 to prevent aggregation. Monitor degradation via reverse-phase HPLC with sodium 1-octanesulfonate-based mobile phases (pH 4.6).

Properties

| IUPAC Name | sodium;4-(2-oxopyrrolidin-1-yl)benzenesulfinate |

|---|---|

| InChI | InChI=1S/C10H11NO3S.Na/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)15(13)14;/h3-6H,1-2,7H2,(H,13,14);/q;+1/p-1 |

| InChI Key | IFCRGPBHMQTTNF-UHFFFAOYSA-M |

| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)[O-].[Na+] |

| Molecular Formula | \$$C{10}H{10}NNaO_3S\$$ |

| Molecular Weight | 247.25 g/mol |

Chemical Reactions Analysis

Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride.

Solvents: Water, ethanol, or other polar solvents.

Temperature: Varies depending on the reaction, typically ranging from room temperature to elevated temperatures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Properties

Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate has been identified as a promising candidate for cancer therapy due to its ability to disrupt microtubule dynamics, which are crucial for cell division. Research indicates that this compound can block cell cycle progression in the G2/M phase, making it relevant for the development of antitumor drugs.

Mechanism of Action

The compound appears to interact with the colchicine-binding site on tubulin, inhibiting microtubule assembly and leading to cell cycle arrest. This mechanism positions this compound as a potential lead compound for further development into chemotherapeutic agents.

Case Study: Antiproliferative Activity

A series of derivatives based on this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HT-1080, HT-29, and MCF7. These studies reveal that the compounds exhibit low nanomolar to low micromolar activity, indicating strong potential as therapeutic agents .

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Sodium 4-(2-Oxopyrrolidin-1-yl)benzenesulfonate | 0.0087 - 8.6 | HT-1080 |

| Sodium 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide | 0.056 - 21 | MCF7 |

Interaction Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with microtubule proteins. These studies suggest that the compound may effectively inhibit tubulin polymerization, further supporting its role as an antimicrotubule agent .

Mechanism of Action

The mechanism of action of Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Sulfonate Esters (PYB-SOs)

Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate is a precursor to aryl sulfonate esters (e.g., compounds 4–18 ), where the sulfinate group is replaced with sulfonate esters (-SO₃R). Key analogs include:

| Compound | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | IC₅₀ (μM) in M21 Cells |

|---|---|---|---|---|

| 8 | 3-methoxyphenyl | C₁₇H₁₇NO₅S | 347.09 | 0.21 ± 0.03 |

| 9 | 3-fluorophenyl | C₁₆H₁₄FNO₄S | 335.07 | 0.15 ± 0.01 |

| 10 | 3-chlorophenyl | C₁₆H₁₄ClNO₄S | 351.04 | 0.08 ± 0.005 |

| 11 | 3-bromophenyl | C₁₆H₁₄BrNO₄S | 395.98 | 0.12 ± 0.02 |

Key Findings :

Sulfonamides (PYB-SAs)

Replacing the sulfinate with a sulfonamide group (-SO₂NHAr) yields derivatives (e.g., compounds 19–33). Notable examples:

| Compound | Substituent (Ar) | Molecular Formula | Molecular Weight (g/mol) | IC₅₀ (μM) in M21 Cells |

|---|---|---|---|---|

| 23 | 3-methoxyphenyl | C₁₇H₁₈N₂O₄S | 346.11 | 0.35 ± 0.05 |

| 24 | 3-fluorophenyl | C₁₆H₁₅FN₂O₃S | 334.08 | 0.28 ± 0.03 |

| 30 | 3-chlorophenyl | C₁₆H₁₅ClN₂O₃S | 350.05 | 0.18 ± 0.02 |

Key Findings :

Other Sulfinate Salts

This compound can be compared to sulfinate salts with different substituents:

| Compound | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ |

|---|---|---|---|---|

| Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate | C₈H₁₀NNaO₄S₂ | -N(CH₃)₂ | 279.03 | N/A |

| Sodium 4-(trifluoromethyl)benzene-1-sulfinate | C₇H₄F₃NaO₂S | -CF₃ | 232.04 | 144.1 |

Key Findings :

- The dimethylsulfamoyl group may improve solubility but reduce metabolic stability due to steric hindrance .

Physicochemical and Pharmacokinetic Properties

Computational studies using SwissADME predict the following properties:

| Property | This compound | PYB-SO 10 | PYB-SA 30 |

|---|---|---|---|

| LogP | -1.2 | 2.8 | 2.1 |

| Water Solubility (mg/mL) | 35.7 | 0.12 | 0.45 |

| CYP2D6 Inhibition | No | Yes | No |

Key Insights :

- The parent sulfinate salt has high aqueous solubility, making it suitable for intravenous formulations.

- Sulfonate esters (e.g., 10 ) exhibit higher LogP values, correlating with improved membrane permeability .

Biological Activity

Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

This compound is a sulfonate derivative with a unique structure that influences its reactivity and biological interactions. The compound can be synthesized through the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfinic acid with sodium hydroxide, yielding a sodium salt suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activities

Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth, which suggests potential applications in treating infections.

Anticancer Effects : Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in certain cancer cell lines, although the specific mechanisms remain to be fully elucidated. The modulation of cellular pathways related to apoptosis and proliferation is a key area of interest .

Neurological Applications : There is ongoing research into the therapeutic potential of this compound for neurological disorders. Its ability to interact with specific enzymes and receptors involved in neuroprotection could make it a candidate for further investigation in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It is believed to modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in MCF7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment. |

| Study C | Neuroprotective Effects | Showed potential neuroprotection in vitro against oxidative stress-induced neuronal cell death at concentrations of 10 µM. |

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct properties that enhance its potential therapeutic applications:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-(2-oxopyrrolidin-1-yl)acetamide | Psychotropic effects | Known for its cerebroprotective effects. |

| Pyrrolidine Derivatives | Various biological activities | Widely used in medicinal chemistry; however, specific effects vary significantly based on structural modifications. |

Q & A

Q. What synthetic methodologies are recommended for preparing Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate derivatives, and how are impurities minimized?

Synthesis typically involves coupling 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with aromatic amines under microwave-assisted conditions (120°C, 8 hours) in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst. Flash chromatography (e.g., methylene chloride/ethyl acetate gradients) achieves ≥99% purity, with yields ranging from 36% to 83% depending on substituents. Impurities are minimized via rigorous washing (1M HCl, brine) and drying over anhydrous Na₂SO₄ .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Combined spectroscopic techniques are critical:

- ¹H/¹³C NMR : Key signals include pyrrolidinone protons (δ 3.77–3.86 ppm for CH₂, δ 2.47–2.63 ppm for CO-CH₂) and sulfonate/sulfonamide aromatic protons (δ 7.72–7.84 ppm) .

- HRMS (ESI) : Molecular ion peaks (e.g., m/z 347.1058 for a sulfonamide derivative) validate molecular formulas within 1 ppm error .

Q. What analytical conditions ensure stability during storage and handling?

Store lyophilized solids at -80°C in desiccated environments. For solution-phase studies, use phosphate-buffered saline (PBS) adjusted to pH 7.4 with 0.1% Tween-20 to prevent aggregation. Monitor degradation via reverse-phase HPLC with sodium 1-octanesulfonate-based mobile phases (pH 4.6) .

Advanced Research Questions

Q. How do researchers resolve contradictions in IC₅₀ values across cell lines for derivatives of this compound?

Discrepancies arise from cell-specific uptake mechanisms or metabolic differences. For example, MCF7 cells (breast cancer) show lower IC₅₀ values (44–1400 nM) compared to M21 (melanoma) due to differential expression of sulfonate transporters. Validate using competitive binding assays with 100 μM EBI (electrophilic competitive probe) and confirm target engagement via β-tubulin immunofluorescence .

Q. What experimental designs are critical for assessing the compound’s impact on microtubule dynamics?

- Cell cycle analysis : Treat cells (2.5 × 10⁵/mL) with 2× or 5× IC₅₀ doses for 24 hours, fix with ethanol, and analyze DNA content via DAPI staining on an LSR II flow cytometer. G2/M arrest indicates microtubule disruption .

- Immunofluorescence : Seed MCF7 cells on fibronectin-coated coverslips, treat with 58 nM compound, and visualize microtubules using anti-β-tubulin antibodies. Quantify fluorescence intensity changes relative to controls .

Q. How can ring puckering in the pyrrolidinone moiety influence biological activity?

The 2-oxopyrrolidin-1-yl group adopts non-planar conformations due to puckering amplitudes (quantified via Cremer-Pople coordinates). Molecular dynamics simulations (e.g., AMBER force fields) correlate puckering angles (e.g., θ = 25–35°) with enhanced binding to β-tubulin’s colchicine site, as steric complementarity improves .

Q. What statistical methods address variability in cell-based assay results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.